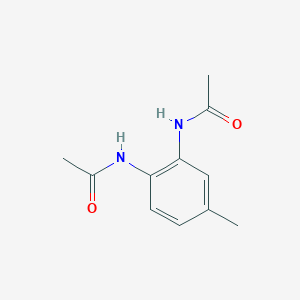

N,N'-(4-methyl-1,2-phenylene)diacetamide

Overview

Description

N,N'-(4-methyl-1,2-phenylene)diacetamide, also known as MPDA, is an organic compound that has been extensively studied for its potential use in various scientific research applications. MPDA is a derivative of acetanilide and is commonly used as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of N,N'-(4-methyl-1,2-phenylene)diacetamide is not well understood. However, it is believed to act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. N,N'-(4-methyl-1,2-phenylene)diacetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical and Physiological Effects:

N,N'-(4-methyl-1,2-phenylene)diacetamide has been shown to have a low toxicity profile in animal studies. It has been found to have no significant effects on body weight, organ weight, or hematological parameters. N,N'-(4-methyl-1,2-phenylene)diacetamide has also been shown to have anti-inflammatory effects in animal models, which may contribute to its potential therapeutic uses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-(4-methyl-1,2-phenylene)diacetamide in lab experiments is its high yield and low toxicity profile. It is also relatively easy to synthesize and purify. However, one limitation of using N,N'-(4-methyl-1,2-phenylene)diacetamide is its limited solubility in some solvents, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of N,N'-(4-methyl-1,2-phenylene)diacetamide in scientific research. One area of interest is in the development of new anti-cancer compounds based on the structure of N-aryl pyrroles. N,N'-(4-methyl-1,2-phenylene)diacetamide may also have potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of N,N'-(4-methyl-1,2-phenylene)diacetamide and its potential uses in other areas of scientific research.

In conclusion, N,N'-(4-methyl-1,2-phenylene)diacetamide is an organic compound that has demonstrated potential for use in various scientific research applications. Its high yield, low toxicity profile, and ease of synthesis make it an attractive reagent for organic synthesis. Further research is needed to fully understand the mechanism of action of N,N'-(4-methyl-1,2-phenylene)diacetamide and its potential therapeutic uses.

Synthesis Methods

The synthesis of N,N'-(4-methyl-1,2-phenylene)diacetamide involves the reaction of 4-methyl-1,2-phenylenediamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization. The yield of N,N'-(4-methyl-1,2-phenylene)diacetamide is typically high, making it an attractive reagent for organic synthesis.

Scientific Research Applications

N,N'-(4-methyl-1,2-phenylene)diacetamide has been used in various scientific research applications, including the synthesis of new compounds and materials. It has been used as a reagent in the preparation of N-aryl pyrroles, which have demonstrated anti-cancer activity. N,N'-(4-methyl-1,2-phenylene)diacetamide has also been used in the synthesis of polymeric materials for use in drug delivery systems.

properties

IUPAC Name |

N-(2-acetamido-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7-4-5-10(12-8(2)14)11(6-7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQLEAKEOVLINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969397 | |

| Record name | N,N'-(4-Methyl-1,2-phenylene)diethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(4-methyl-1,2-phenylene)diacetamide | |

CAS RN |

5433-07-8 | |

| Record name | NSC29098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(4-Methyl-1,2-phenylene)diethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4891490.png)

![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)

![3-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4891505.png)

![2,2,3,3-tetrafluoro-N,N'-bis[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]succinamide](/img/structure/B4891515.png)

![2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol](/img/structure/B4891528.png)

![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)

![11-(3-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4891537.png)

![N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4891549.png)

![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)

![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)

![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)